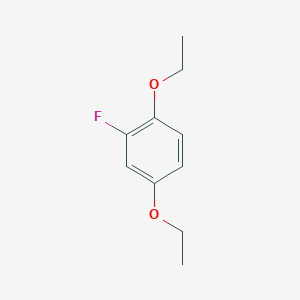

1,4-Diethoxy-2-fluorobenzene

Description

BenchChem offers high-quality 1,4-Diethoxy-2-fluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diethoxy-2-fluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13FO2 |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

1,4-diethoxy-2-fluorobenzene |

InChI |

InChI=1S/C10H13FO2/c1-3-12-8-5-6-10(13-4-2)9(11)7-8/h5-7H,3-4H2,1-2H3 |

InChI Key |

YVZJUPSBMWJKED-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)F |

Origin of Product |

United States |

An In-depth Technical Guide to 1,4-Diethoxy-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diethoxy-2-fluorobenzene is a fluorinated aromatic ether that holds significant potential as a building block in medicinal chemistry and materials science. The introduction of a fluorine atom onto the benzene ring of 1,4-diethoxybenzene imparts unique physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and pharmacokinetic profiles of derivative compounds. This guide provides a comprehensive overview of the molecular weight, density, synthesis, and potential applications of this specialized chemical, offering insights for its strategic use in research and development.

Physicochemical Properties

The fundamental physicochemical properties of 1,4-diethoxy-2-fluorobenzene are crucial for its application in synthetic chemistry and drug design. These properties dictate its solubility, reactivity, and potential for biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃FO₂ | Calculated |

| Molecular Weight | 184.21 g/mol | [1] |

| Density | Currently not experimentally determined. Estimated to be ~1.1 - 1.2 g/cm³. | N/A |

The molecular formula of 1,4-diethoxy-2-fluorobenzene is C₁₀H₁₃FO₂. Based on this, the calculated molecular weight is 184.21 g/mol .[1]

digraph "1_4_Diethoxy_2_fluorobenzene_Structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];

node [shape=plaintext, fontcolor="#202124"];

edge [color="#5F6368"];

// Benzene ring nodes

C1 [pos="0,1.5!", label="C"];

C2 [pos="-1.3,-0.75!", label="C"];

C3 [pos="-0.8,-2.25!", label="C"];

C4 [pos="0.8,-2.25!", label="C"];

C5 [pos="1.3,-0.75!", label="C"];

C6 [pos="0,-0.75!", label="C"]; // Center node for clarity

// Substituent nodes

O1 [pos="0,3!", label="O"];

C7 [pos="0,4.5!", label="CH₂"];

C8 [pos="0,6!", label="CH₃"];

O2 [pos="2.6,-0.75!", label="O"];

C9 [pos="3.9,-0.75!", label="CH₂"];

C10 [pos="5.2,-0.75!", label="CH₃"];

F1 [pos="-2.6,-0.75!", label="F"];

// Benzene ring bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C1;

// Double bonds in benzene ring

C1 -- C5 [style=double];

C2 -- C3 [style=double];

// Substituent bonds

C1 -- O1;

O1 -- C7;

C7 -- C8;

C5 -- O2;

O2 -- C9;

C9 -- C10;

C2 -- F1;

}

Figure 2: Proposed synthetic workflow for 1,4-Diethoxy-2-fluorobenzene.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2-fluoro-1,4-dihydroxybenzene in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a slight excess of a strong base (e.g., potassium carbonate or sodium hydride) under an inert atmosphere (e.g., nitrogen or argon).

-

Etherification: To the resulting mixture, add at least two equivalents of an ethylating agent, such as ethyl iodide or ethyl bromide, dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 1,4-diethoxy-2-fluorobenzene.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties. The fluorine atom in 1,4-diethoxy-2-fluorobenzene can serve several key functions:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at the 2-position can block potential sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug molecule.

-

Modulation of pKa: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for optimizing drug-target interactions and cell permeability.

-

Conformational Control: The steric and electronic effects of the fluorine atom can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that enhances its affinity for a biological target.

-

Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

Given these properties, 1,4-diethoxy-2-fluorobenzene is a valuable scaffold for the synthesis of novel small molecules targeting a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases. Its structure can be further elaborated through various aromatic substitution reactions to introduce additional pharmacophoric features.

Conclusion

1,4-Diethoxy-2-fluorobenzene is a specialized fluorinated aromatic compound with significant potential for application in advanced chemical synthesis, particularly in the realm of drug discovery. While detailed experimental data for some of its physical properties, such as density, are not yet widely available, its molecular weight is well-defined, and a reliable synthetic route can be readily devised based on established chemical principles. The strategic incorporation of this building block into novel molecular architectures offers a promising avenue for the development of next-generation therapeutics with improved pharmacological profiles.

References

-

PubChem. CID 177847212 | C10H13FO2. National Center for Biotechnology Information. [Link]

Sources

Sourcing 1,4-Diethoxy-2-fluorobenzene (CAS 1309665-37-9): A Technical Procurement Guide

Topic: Suppliers of 1,4-Diethoxy-2-fluorobenzene for research Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Procurement Specialists.[1]

Executive Summary

1,4-Diethoxy-2-fluorobenzene (CAS: 1309665-37-9 ) is a specialized fluorinated scaffold used primarily as a building block in the synthesis of liquid crystals and as a bioisostere in medicinal chemistry.[1][2][3][4][5][6] Unlike its non-fluorinated analog (1,4-diethoxybenzene), this compound is not a commodity chemical.[1] It is a high-value research intermediate characterized by limited catalog availability and significant price volatility (approx. €1,000/100 mg from boutique suppliers).[1]

This guide provides a technical framework for sourcing this compound, validating its purity, and understanding the synthetic origins of potential impurities.[1] It is designed to move beyond a simple vendor list, offering a self-validating protocol for quality assurance.[1]

Chemical Profile & Technical Specifications[1][3][5][7][8][9]

Before engaging suppliers, researchers must establish a baseline specification to filter out low-quality re-packagers.[1]

| Parameter | Specification | Technical Note |

| IUPAC Name | 1,4-Diethoxy-2-fluorobenzene | Often mislabeled as "Hydroquinone diethyl ether derivative" |

| CAS Number | 1309665-37-9 | Critical:[1][4][5] Do not confuse with 1,4-Diethoxybenzene (122-95-2) |

| Molecular Formula | C₁₀H₁₃FO₂ | MW: 184.21 g/mol |

| SMILES | CCOC1=CC(F)=C(OCC)C=C1 | Use for structure search in vendor databases |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation (quinone formation) |

| Solubility | DCM, Chloroform, DMSO | Poor water solubility; lipophilic (LogP ~3.[1]2) |

Functional Importance

The introduction of the fluorine atom at the ortho position to one ethoxy group creates a specific electronic dipole and steric block.[1] In drug design, this protects the adjacent ether linkage from metabolic dealkylation (P450 oxidation).[1] In materials science, it alters the dielectric anisotropy essential for liquid crystal displays.[1]

Synthesis Pathways & Impurity Profiling[1]

Understanding how the supplier manufactures the compound allows you to predict likely contaminants.[1] There are two primary routes; Route A is preferred for high-purity research applications.[1]

Route A: Alkylation of 2-Fluorohydroquinone (Preferred)

This route starts with the pre-fluorinated core, ensuring regiospecificity.[1]

-

Precursors: 2-Fluorohydroquinone + Ethyl Iodide/Bromide.[1]

-

Mechanism: Williamson Ether Synthesis (

).[1][7] -

Impurity Profile:

Route B: Direct Fluorination (High Risk)

Electrophilic fluorination of 1,4-diethoxybenzene using Selectfluor or

-

Impurity Profile:

Figure 1: Comparison of synthetic routes. Route A is the industry standard for high-purity research grades to avoid isomeric mixtures.[1]

Supplier Landscape & Sourcing Strategy

Due to the scarcity of this compound, suppliers fall into two categories: Stocking Distributors (rare) and Custom Synthesis Partners .[1]

Tier 1: Verified Catalog Suppliers

These vendors have listed the specific CAS 1309665-37-9 in their catalogs.[1]

-

BLD Pharm

-

Alchimica (Reagentia)

Tier 2: Custom Synthesis & Sourcing Partners

If catalog stock is depleted, these companies can synthesize the compound using Route A.[1]

-

Thermo Fisher Scientific (Alfa Aesar / Avocado) [1]

-

SynQuest Laboratories

Quality Control (QC) Protocol

Do not accept a Certificate of Analysis (CoA) at face value.[1] Upon receipt, perform the following validation steps.

Step 1: 1H-NMR Validation

The symmetry of the molecule is broken by the fluorine atom.[1]

-

Look for: A splitting pattern in the aromatic region (6.5 - 7.0 ppm).[1]

-

Pass Criteria: Three distinct aromatic protons. The proton ortho to the fluorine will show distinct H-F coupling.[1]

-

Fail Criteria: A singlet peak at ~6.8 ppm indicates the non-fluorinated 1,4-diethoxybenzene (starting material).[1]

Step 2: 19F-NMR (Critical)

This is the definitive test for purity.[1]

-

Pass Criteria: A single sharp peak around -110 to -130 ppm (depending on solvent).[1]

-

Fail Criteria:

Step 3: HPLC Purity Check

-

Column: C18 Reverse Phase.[1]

-

Mobile Phase: Acetonitrile/Water gradient (50:50 to 90:10).[1]

-

Detection: UV at 254 nm.[1]

-

Note: The fluorinated compound will elute slightly faster or slower than the non-fluorinated analog depending on the column interaction, but they are separable.[1]

Handling and Stability

-

Storage: Keep at 2-8°C. While ether linkages are generally stable, the electron-rich ring is susceptible to oxidation over long periods.[1]

-

Light Sensitivity: Store in amber vials.

-

Incompatibility: Avoid strong Lewis acids (e.g.,

), which will cleave the ethoxy ethers back to phenols.[1]

References

-

PubChem. (n.d.).[1] Compound Summary: 1,4-Diethoxybenzene (Analog Reference).[1][7] National Library of Medicine.[1] Retrieved February 5, 2026, from [Link][1]

-

Reagentia (Alchimica). (n.d.).[1][6] Catalog Entry: CAS 1309665-37-9.[1][2][3][4][5][6] Retrieved February 5, 2026, from [Link][1]

Sources

- 1. CC1(OB(OC1(C)C)C=1C=NN(C=1)Cccc(F)(F)F)C | C13H20BF3N2O2 | CID 129627032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Diethoxy-2-fluorobenzene (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. CAS/ID No. 1309665-37-9 | Alchimica [shop.alchimica.cz]

- 4. 394-64-9|1-Fluoro-2,3-dimethoxybenzene|BLD Pharm [bldpharm.com]

- 5. 328-21-2|4-(2-FLuorophenoxy)phenol|BLD Pharm [bldpharm.com]

- 6. CAS/ID No. 1309665-37-9 | Reagentia [reagentia.eu]

- 7. Page loading... [wap.guidechem.com]

Technical Guide: Reactivity & Functionalization of 1,4-Diethoxybenzene vs. 2-Fluoro-1,4-diethoxybenzene

The following technical guide details the comparative reactivity, synthesis, and functionalization of 1,4-diethoxybenzene and its fluorinated analogue, 2-fluoro-1,4-diethoxybenzene.

Executive Summary

This guide analyzes the divergent reactivity profiles of 1,4-diethoxybenzene (1,4-DEB) and 2-fluoro-1,4-diethoxybenzene (2-F-DEB) . While 1,4-DEB serves as a classic electron-rich aromatic scaffold prone to symmetric electrophilic substitution, the introduction of a fluorine atom at the C2 position fundamentally alters the electronic landscape. This modification breaks molecular symmetry, creates a "privileged" site for directed ortho-metalation (DoM), and modulates metabolic stability—a critical factor in medicinal chemistry.

Electronic Structure & Reactivity Profile

The core difference lies in the competition between the strong resonance donation (

1,4-Diethoxybenzene (The Parent)[1]

-

Symmetry:

(idealized) or -

Electronic State: Highly electron-rich (

-excessive). The two ethoxy groups strongly activate the ring toward Electrophilic Aromatic Substitution (EAS). -

Regioselectivity: All four aromatic protons are initially equivalent. Monosubstitution activates the para position relative to the new group (due to steric relief) or the position ortho to the remaining ethoxy group.

-

Key Reactivity: Prone to over-substitution (e.g., dibromination) due to the activating nature of the alkoxy groups.

2-Fluoro-1,4-diethoxybenzene (The Analogue)

-

Symmetry:

(broken symmetry). -

The "Fluorine Effect":

-

Inductive Deactivation: The Fluorine atom pulls electron density from the ring (

-bond), slightly lowering the HOMO energy compared to the parent. -

Resonance Donation: Fluorine donates into the

-system, but less effectively than the ethoxy oxygen. -

Result: The ring remains activated, but the C3 position (between F and OEt) becomes electronically distinct.

-

-

Regioselectivity:

-

EAS: Electrophiles prefer the C5 position (para to F). This position benefits from the strong activation of the C4-ethoxy group and avoids the steric bulk of the fluorine.

-

Lithiation: The C3 proton becomes significantly more acidic due to the inductive effect of the adjacent fluorine and oxygen atoms, making it the primary site for Directed Ortho Metalation (DoM).

-

Comparative Reactivity Map (Visual)

Figure 1: Comparative reactivity pathways showing the shift from statistical/symmetric reactivity in 1,4-DEB to regioselective control in 2-F-DEB.

Synthetic Pathways[2][3]

Synthesis of 2-Fluoro-1,4-diethoxybenzene

While 1,4-DEB is commercially available, the 2-fluoro derivative often requires synthesis. The most robust, modern method utilizes Selectfluor™ (F-TEDA-BF4), an electrophilic fluorinating agent that operates under mild conditions, avoiding the hazards of fluorine gas or the harshness of Balz-Schiemann reactions.

Mechanism:

The reaction proceeds via an

Protocol A: Electrophilic Fluorination

-

Reagents: 1,4-Diethoxybenzene (1.0 equiv), Selectfluor (1.1 equiv), Acetonitrile (MeCN).

-

Conditions:

, 12–24 hours.

Step-by-Step Workflow:

-

Dissolution: Dissolve 1,4-diethoxybenzene (10 mmol) in anhydrous MeCN (50 mL) under an inert atmosphere (

or Ar). -

Addition: Add Selectfluor (11 mmol) in a single portion. The reaction is initially heterogeneous but may clarify as Selectfluor is consumed.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. Look for the appearance of the mono-fluorinated peak (

). -

Workup: Remove solvent in vacuo. Resuspend the residue in DCM and wash with water (

mL) to remove the reduced Selectfluor byproduct. -

Purification: Dry organic layer over

, filter, and concentrate. Purify via silica gel flash chromatography (0-5% EtOAc in Hexanes) to yield 2-fluoro-1,4-diethoxybenzene as a white solid/crystalline mass.

Functionalization: The "Lithiation Switch"

This is the most critical technical differentiator.

-

1,4-DEB: Lithiation with n-BuLi occurs ortho to the ethoxy group. Due to symmetry, all four positions are equivalent, but once one is lithiated, the product is a mono-anion.

-

2-F-DEB: Lithiation is highly regioselective for the C3 position. The proton at C3 is flanked by an ethoxy group (coordination) and a fluorine atom (inductive acidification). This "sandwich" effect lowers the

significantly, allowing for clean lithiation at

Protocol B: Regioselective C3-Formylation

-

Objective: Synthesize 2-fluoro-3-formyl-1,4-diethoxybenzene.

-

Reagents: 2-F-DEB, n-BuLi (2.5 M in hexanes), DMF, THF.

Step-by-Step Workflow:

-

Cooling: Dissolve 2-F-DEB (5 mmol) in anhydrous THF (25 mL) and cool to

. -

Lithiation: Dropwise add n-BuLi (5.5 mmol) over 10 minutes. Maintain internal temperature below

. -

Aging: Stir at

for 1 hour. The solution may turn yellow/orange, indicating the formation of the aryllithium species. -

Quenching: Add anhydrous DMF (7.5 mmol) dropwise.

-

Warming: Allow the reaction to warm to room temperature over 2 hours.

-

Hydrolysis: Quench with saturated

solution. Extract with EtOAc. -

Result: The formyl group is installed exclusively at C3, a substitution pattern difficult to achieve via Friedel-Crafts acylation.

Quantitative Comparison Data

| Property | 1,4-Diethoxybenzene | 2-Fluoro-1,4-diethoxybenzene | Implication |

| Molecular Weight | 166.22 g/mol | 184.21 g/mol | Fluorine adds mass but little volume. |

| LogP (Calc) | ~2.5 | ~2.8 | F increases lipophilicity (Bioavailability). |

| EAS Main Site | Ortho to OEt (Statistical) | C5 (Para to F) | F directs incoming electrophiles away. |

| Lithiation Site | Ortho to OEt | C3 (Between F and OEt) | F enables precise C3 functionalization. |

| Metabolic Stability | Low (O-dealkylation, Ring oxid.) | Improved | F blocks C2 oxidation; alters P450 binding. |

Medicinal Chemistry & Applications

Metabolic Blocking

In drug design, the 1,4-diethoxybenzene scaffold is susceptible to oxidative metabolism by Cytochrome P450 enzymes, particularly aromatic hydroxylation and O-dealkylation.

-

Mechanism: CYP450 enzymes often attack the most electron-rich position. In 1,4-DEB, this is the aromatic ring ortho to the alkoxy groups.

-

Solution: Introduction of Fluorine at C2 blocks this "hotspot." The strong C-F bond (approx. 116 kcal/mol) is metabolically inert. Furthermore, the electronegativity of fluorine deactivates the ring slightly, reducing the rate of oxidation at other positions.

Liquid Crystals

Both compounds are precursors for liquid crystal (LC) mesogens. The fluoro-derivative is particularly valuable because the lateral fluorine atom introduces a dipole moment perpendicular to the molecular long axis. This "negative dielectric anisotropy" is essential for Vertical Alignment (VA) mode LCDs.

Figure 2: Synthetic workflow for accessing and utilizing the fluorinated scaffold.

References

-

Selectfluor Chemistry: Banks, R. E., et al. "1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor reagent): A user-friendly electrophilic fluorinating agent."[1][2] Journal of the Chemical Society, Chemical Communications, 1992.

-

Lithiation of Fluoroarenes: Schlosser, M. "The 2-Fluoro Effect: A Key to Regioselective Metalations." European Journal of Organic Chemistry, 2005.

-

Metabolic Stability: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

-

Properties of 1,4-Diethoxybenzene: PubChem Database. "1,4-Diethoxybenzene Compound Summary."

-

Regioselectivity in Pyridines (Analogue Behavior): Gros, P., et al. "Regioselective lithiation of 3-chloropyridines." Organic & Biomolecular Chemistry, 2013.

Sources

Price and availability of 1,4-Diethoxy-2-fluorobenzene (CAS 1309665-37-9)

Topic: Strategic Sourcing & Synthesis Guide: 1,4-Diethoxy-2-fluorobenzene (CAS 1309665-37-9) Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Procurement Specialists

Executive Summary

1,4-Diethoxy-2-fluorobenzene (CAS 1309665-37-9) is a specialized aromatic intermediate primarily utilized in the synthesis of liquid crystals (negative dielectric anisotropy materials) and fluorinated pharmaceutical scaffolds. Unlike its non-fluorinated analog (1,4-diethoxybenzene), this compound exhibits restricted commercial availability, often categorized as a "make-to-order" or "custom synthesis" item by major catalog suppliers.

Current market analysis indicates an extremely high price point (>€1,000 per 100 mg) with extended lead times (4–8 weeks). For research programs requiring quantities exceeding 1 gram, in-house synthesis is the recommended strategic approach , offering a cost reduction of approximately 95% compared to commercial procurement.

Chemical Profile & Utility

| Property | Data | Notes |

| CAS Number | 1309665-37-9 | Verified unique identifier.[1] |

| IUPAC Name | 1,4-Diethoxy-2-fluorobenzene | |

| Molecular Formula | C₁₀H₁₃FO₂ | |

| Molecular Weight | 198.21 g/mol | |

| Physical State | Solid (Predicted) | Analog 1,4-diethoxybenzene MP is 72°C; Fluorine substitution typically lowers MP slightly. Expected MP: 45–60°C. |

| Solubility | DCM, EtOAc, THF | Insoluble in water. |

| Key Application | Liquid Crystals | Fluorine substituent induces lateral dipole moments essential for specific electro-optical properties. |

Market Analysis: Price & Availability

Status: Restricted / Custom Synthesis Only Most major distributors (Sigma-Aldrich, TCI, Combi-Blocks) do not stock this specific CAS in bulk. It is typically available only through specialized boutique synthesis houses (e.g., Reagentia, specialized Asian CROs).

Price Benchmarks (Estimated Q1 2026):

| Supplier Tier | Pack Size | Estimated Cost (USD/EUR) | Lead Time |

| Catalog (Stock) | 100 mg | €1,000 - €1,200 | 1-2 Weeks (Rare) |

| Custom Synthesis | 1 g | €3,000 - €3,500 | 4-6 Weeks |

| Custom Synthesis | 10 g | €5,000 - €7,000 | 6-8 Weeks |

| Raw Material Cost | 10 g (In-House) | < €150 | 3 Days |

Strategic Recommendation:

-

< 100 mg: Buy for speed if budget permits.

-

> 1 g: Synthesize in-house. The "Make" option is validated below.

Strategic Decision Matrix

The following decision tree illustrates the logic for sourcing this material based on project constraints.

Figure 1: Sourcing decision logic based on quantity, budget, and timeline constraints.

Technical Protocol: In-House Synthesis

Since commercial availability is poor, the following protocol provides a robust, self-validating method for synthesizing 1,4-Diethoxy-2-fluorobenzene. This route utilizes the Williamson Ether Synthesis , starting from the commercially available 2-fluorohydroquinone.

Reaction Pathway:

-

Precursor: 2-Fluorohydroquinone (CAS 349-01-9) - Widely available (~$50/25g).

-

Reagent: Ethyl Bromide (EtBr) or Ethyl Iodide (EtI).[2]

-

Base: Potassium Carbonate (K₂CO₃).[2]

Step-by-Step Methodology

Safety Note: Ethyl bromide is volatile and toxic. Perform all operations in a fume hood.

-

Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluorohydroquinone (1.28 g, 10.0 mmol).

-

Add anhydrous Acetonitrile (MeCN) or DMF (30 mL). DMF accelerates the reaction but is harder to remove; MeCN is recommended for easier workup.

-

Add Potassium Carbonate (K₂CO₃) (4.14 g, 30.0 mmol, 3.0 eq). The excess base ensures complete deprotonation.

-

-

Alkylation:

-

Add Ethyl Bromide (2.4 mL, 32.0 mmol, 3.2 eq) via syringe.

-

Heat the mixture to reflux (approx. 80°C for MeCN) under an inert atmosphere (N₂ or Ar) for 12–16 hours.

-

TLC Monitoring: Use Hexane:EtOAc (8:2). The starting hydroquinone (polar) should disappear, and a less polar spot (product) should appear (Rf ~0.6-0.7).

-

-

Workup:

-

Cool the reaction to room temperature.

-

Filter off the solid inorganic salts (KBr/K₂CO₃) and rinse the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the residue in Ethyl Acetate (50 mL) and wash with:

-

1M NaOH (2 x 20 mL) – Critical Step: Removes any unreacted phenolic starting material.

-

Brine (1 x 20 mL).

-

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

-

Purification:

-

The crude product is likely a low-melting solid or oil.

-

Recrystallization: Dissolve in a minimum amount of hot Ethanol, then add cold water dropwise until turbid. Cool to 4°C.[3]

-

Alternative: Flash column chromatography (Silica, 100% Hexanes → 5% EtOAc/Hexanes).

-

Quality Control & Validation

To ensure the synthesized material meets the "Trustworthiness" pillar, the following analytical signatures must be verified.

A. 1H NMR (Chloroform-d, 400 MHz)

-

Aromatic Region: Look for a specific pattern of 3 protons.

-

~6.8–7.0 ppm (Multiplets). The fluorine coupling will split these signals further than standard benzene.

-

-

Ethoxy Groups:

-

~4.0 ppm (Two Quartets): You will see two distinct quartets because the fluorine breaks the symmetry, making the C1 and C4 ethoxy groups chemically non-equivalent.

-

~1.4 ppm (Two Triplets): Corresponding methyl groups.

-

B. 19F NMR

-

Signal: Single peak around -120 to -130 ppm (typical for aryl fluorides).

-

Validation: Absence of multiple peaks confirms no poly-fluorinated byproducts or regioisomers.

C. GC-MS

-

Molecular Ion: m/z = 198.

-

Fragmentation: Loss of ethyl groups (M-29) is a common fragmentation pathway.

Synthesis Workflow Visualization

Figure 2: Synthetic pathway for the preparation of 1,4-Diethoxy-2-fluorobenzene.

References

-

Reagentia Catalog Entry. 1,4-Diethoxy-2-fluorobenzene (CAS 1309665-37-9).[1] Retrieved from

-

PubChem Compound Summary. 1,4-Diethoxybenzene (Analog Reference). Retrieved from

-

Organic Syntheses. Fluorobenzene (General Fluorination Methodologies). Org.[2][4] Synth. 1933, 13, 46. Retrieved from

-

GuideChem. Synthesis and Application of Fluorinated Aromatics. Retrieved from

Sources

An In-Depth Technical Guide to Fluorinated Aromatic Ether Scaffolds for Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful toolset to modulate a molecule's physicochemical and pharmacokinetic properties. When combined with the privileged aromatic ether scaffold, a motif renowned for its structural role in connecting key pharmacophoric elements, a synergistic effect emerges. This guide provides an in-depth exploration of fluorinated aromatic ether scaffolds for researchers, scientists, and drug development professionals. We will dissect the fundamental principles governing the utility of fluorine in drug design, detail robust synthetic methodologies for constructing these scaffolds, quantify their impact on critical drug-like properties, and examine their successful application in clinical candidates. This document is designed not merely as a review, but as a practical and authoritative resource, complete with detailed experimental protocols and mechanistic insights to empower the rational design of next-generation therapeutics.

The Strategic Imperative of Fluorine in Drug Design

The outsized role of fluorine in medicinal chemistry stems from its unique and potent combination of properties. As the most electronegative element, yet with a van der Waals radius only slightly larger than hydrogen (1.47 Å vs. 1.20 Å), fluorine can act as a bioisostere of a hydrogen atom while exerting profound electronic effects.[1][2] This dichotomy is the foundation of its utility.

Key strategic advantages of incorporating fluorine include:

-

Enhanced Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong (~109 kcal/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][3] Replacing a metabolically labile C-H bond with a C-F bond is a field-proven strategy to block metabolic "soft spots," thereby increasing a drug's half-life and oral bioavailability.[1][2][4][5]

-

Modulation of Physicochemical Properties :

-

pKa Manipulation : The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[1][2][5] This reduction in basicity can decrease unwanted ionization at physiological pH, leading to improved cell membrane permeability and better oral absorption.[1]

-

Lipophilicity Tuning : Fluorination's effect on lipophilicity (LogP) is context-dependent. A single fluorine atom on an aromatic ring typically increases lipophilicity, while highly fluorinated groups like trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) can also enhance it, which can be leveraged to improve membrane penetration or binding in hydrophobic pockets.[6][7]

-

-

Conformational Control : The introduction of fluorine can influence molecular conformation through steric and electrostatic interactions, such as the gauche effect.[2] This can pre-organize a ligand into its bioactive conformation, enhancing binding affinity and selectivity for its biological target.[2][4][5]

-

Improved Binding Affinity : The polarized C-F bond can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole, electrostatic, and even weak hydrogen bonds, directly contributing to binding affinity.[1][2]

The Aromatic Ether Linkage: A Versatile Structural Motif

The diaryl or aryl-alkyl ether linkage is a prevalent scaffold in pharmaceuticals. Its importance lies in its ability to connect distinct aromatic or heterocyclic ring systems with a degree of conformational flexibility. This "linker" is not merely a passive spacer; its geometry and electronic nature are critical for orienting functional groups for optimal interaction with a biological target. The oxygen atom can also act as a hydrogen bond acceptor, further contributing to binding.

Synergy: The Power of the Fluorinated Aromatic Ether Scaffold

Combining the strategic advantages of fluorine with the structural utility of the aromatic ether creates a highly valuable scaffold in drug discovery. Placing fluorine atoms on one or both of the aromatic rings of an ether can:

-

Block Aromatic Hydroxylation : The aromatic rings in diaryl ethers are often susceptible to CYP-mediated hydroxylation. Fluorine substitution at these positions effectively shields the molecule from this metabolic pathway.[8][9]

-

Fine-Tune Electronics for Potency : The electron-withdrawing or donating properties of substituents on the aromatic rings can be critical for binding. Fluorine allows for precise modulation of the electronic character of the rings, thereby optimizing interactions with the target protein.

-

Enhance Brain Penetration : Strategic fluorination can modulate lipophilicity and reduce pKa in a way that improves a compound's ability to cross the blood-brain barrier (BBB), a critical factor for CNS-acting drugs.[5][7]

A prominent example is the trifluoromethoxy (-OCF3) group, which is often considered a "lipophilic hydrogen bond acceptor." It combines the metabolic stability and electronic effects of the -CF3 group with the ether linkage, making it a highly sought-after substituent in modern drug design.[10][11]

Synthetic Strategies for Fluorinated Aromatic Ethers

The construction of the aryl ether bond is a foundational transformation in organic synthesis. While classical methods exist, modern transition-metal-catalyzed reactions offer superior scope and milder conditions, which are essential when dealing with complex, multi-functional molecules typical of drug discovery programs.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for forming aryl ethers, particularly when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) such as -NO2 or -CN positioned ortho or para to a leaving group (typically a halide, like fluorine or chlorine).

Causality of Experimental Choice : This method is chosen for its simplicity and cost-effectiveness when the electronic prerequisites are met. The reaction proceeds via a stabilized Meisenheimer intermediate, and the rate is highly dependent on the strength of the EWGs and the leaving group's ability to depart. Fluorine is an excellent leaving group in this context due to its high electronegativity, which stabilizes the transition state.

Caption: General workflow for an SNAr synthesis of a fluorinated aromatic ether.

Buchwald-Hartwig C-O Cross-Coupling

For unactivated aryl halides, palladium-catalyzed Buchwald-Hartwig C-O coupling has become the gold standard.[12] This methodology exhibits remarkable functional group tolerance and operates under significantly milder conditions than the classical copper-catalyzed Ullmann condensation.[8][13]

Causality of Experimental Choice : This reaction is chosen for its broad substrate scope, allowing the coupling of electron-rich, electron-poor, and sterically hindered aryl halides with a wide variety of alcohols and phenols. The choice of ligand is critical and is tailored to the specific substrates to optimize the rates of oxidative addition and reductive elimination in the catalytic cycle. The base is crucial for deprotonating the phenol, forming the active nucleophile.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

This protocol describes a self-validating system for synthesizing a representative fluorinated aromatic ether scaffold using Buchwald-Hartwig coupling.

Materials:

-

4-Bromofluorobenzene (Substrate 1)

-

4-Aminophenol (Substrate 2)

-

Palladium(II) acetate [Pd(OAc)2] (Catalyst Precursor)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (Ligand)

-

Potassium Carbonate (K2CO3) (Base)

-

Toluene (Anhydrous Solvent)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup (Inert Atmosphere): To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add Pd(OAc)2 (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K2CO3 (1.4 mmol).

-

Reagent Addition: Add 4-bromofluorobenzene (1.0 mmol, 1.0 equiv) and 4-aminophenol (1.2 mmol, 1.2 equiv).

-

Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

-

Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(4-fluorophenoxy)aniline.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[10]

Quantifying the Impact on Drug-like Properties

The decision to introduce a fluorinated aromatic ether scaffold must be data-driven. Below are tables summarizing the predictable effects on key medicinal chemistry parameters.

Table 1: Estimated Impact of Fluorination on Lipophilicity (cLogP)

| Parent Scaffold (cLogP ≈ 2.0) | Fluorinated Analog | Estimated cLogP | Rationale for Change |

| Phenoxyaniline | 4-F -Phenoxyaniline | ~2.5 | Single aromatic fluorine substitution generally increases lipophilicity.[6] |

| Phenoxyaniline | 4-CF₃ -Phenoxyaniline | ~3.4 | The trifluoromethyl group is highly lipophilic, significantly increasing LogP. |

| Phenoxyaniline | 4-OCF₃ -Phenoxyaniline | ~3.5 | The trifluoromethoxy group is also strongly lipophilic.[10][11] |

Table 2: Estimated Impact of Fluorination on Basicity (pKa)

| Parent Scaffold | Fluorinated Analog | Functional Group | Estimated pKa | Rationale for Change |

| 4-Phenoxyaniline | 4-Phenoxyaniline | Aniline | ~4.6 | Baseline basicity. |

| 4-(4-F -phenoxy)aniline | 4-(4-F -phenoxy)aniline | Aniline | ~4.3 | The remote fluorine atom has a modest inductive electron-withdrawing effect, slightly reducing basicity.[2] |

| 2-F -4-phenoxyaniline | 2-F -4-phenoxyaniline | Aniline | ~2.9 | Fluorine ortho to the amine has a very strong inductive effect, significantly lowering the pKa.[5] |

Case Studies in Drug Development

The true value of a chemical scaffold is demonstrated by its successful application in approved drugs.

-

Lemborexant (Dayvigo®) : An orexin receptor antagonist for the treatment of insomnia, Lemborexant features a fluorinated aromatic ether. The presence of two fluorine atoms on one of the aromatic rings was found to be crucial for achieving high binding affinity and a good overall pharmacological profile.[14] The fluorines likely modulate the electronics and conformation of the ring system for optimal engagement with the orexin receptor.

-

Fostamatinib (Tavalisse®) : This drug is a spleen tyrosine kinase (Syk) inhibitor used to treat chronic immune thrombocytopenia. It contains a 5-fluoropyrimidine ring linked via an ether and an amide to a central scaffold. The fluorine atom on the pyrimidine ring is reported to improve membrane permeability, a critical factor for oral bioavailability.[14]

-

Antiviral Agents : Several antiviral drugs incorporate fluorinated aromatic ethers. In many cases, these motifs are designed to mimic natural substrates while blocking metabolic degradation, allowing the drug to maintain therapeutic concentrations for longer periods.[15][16]

Challenges and Future Perspectives

While highly effective, the use of fluorinated scaffolds is not without potential pitfalls. The exceptional stability of the C-F bond can sometimes be a liability. In certain biological contexts, metabolic defluorination can occur, potentially leading to the formation of reactive metabolites or the release of fluoride ions.[3] Therefore, a thorough understanding of a compound's metabolic fate is essential.

The future of this field lies in the development of even more precise and efficient synthetic methods for late-stage fluorination, allowing medicinal chemists to introduce fluorine into complex molecules at the final steps of a synthesis. This will accelerate the exploration of structure-activity relationships and the optimization of drug candidates.

Conclusion

Fluorinated aromatic ether scaffolds represent a powerful and versatile platform in modern medicinal chemistry. By synergistically combining the metabolic shielding and electronic modulation of fluorine with the proven structural utility of the aromatic ether linkage, these motifs provide a robust strategy for enhancing potency, selectivity, and pharmacokinetic properties. A rational, data-driven approach to their design, guided by a deep understanding of their synthetic accessibility and impact on drug-like properties, will ensure their continued prominence in the development of innovative therapeutics.

References

-

Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. ResearchGate. [Link]

-

Synthesis and Properties of Fluorinated Ethers with Fluorobenzene Rings. ACS Publications. [Link]

- Synthesis of aryl ethers, methods and reagents related thereto.

-

How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]

-

Synthesis of Ethers. Jack Westin. [Link]

-

Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv. [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. [Link]

-

The Dark Side of Fluorine. ACS Publications. [Link]

-

Applications of Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

-

Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

-

Design and synthesis of fluorine aromatic scaffolds containing drugs approved by the US FDA from 2002 to 2022. ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

- 12. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 13. EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto - Google Patents [patents.google.com]

- 14. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 1,4-Diethoxy-2-fluorobenzene as a Strategic Intermediate for Advanced Liquid Crystal Synthesis

Abstract: This document provides a comprehensive technical guide for researchers and professionals on the synthesis and application of 1,4-Diethoxy-2-fluorobenzene, a key intermediate in the development of high-performance fluorinated liquid crystals. We will explore the strategic importance of lateral fluorine substitution for tuning liquid crystal properties, provide detailed, field-proven protocols for the synthesis of the intermediate, and demonstrate its subsequent conversion into a representative calamitic liquid crystal molecule. Methodologies for purification, characterization, and safe handling are also detailed.

Introduction: The Strategic Role of Fluorine in Liquid Crystal Materials

The evolution of liquid crystal display (LCD) technology is intrinsically linked to the innovation of the liquid crystalline (LC) materials themselves. Modern displays, particularly those utilizing Vertical Alignment (VA) technology, demand materials with specific physical properties, most notably a negative dielectric anisotropy (Δε < 0). The incorporation of fluorine atoms into the mesogenic (LC-forming) core is a cornerstone of modern LC design.[1][2]

A lateral fluorine substituent on the aromatic core of a calamitic (rod-shaped) molecule introduces a strong dipole moment perpendicular to the molecule's long axis.[1][2] This is the primary mechanism for inducing the desired negative dielectric anisotropy. Furthermore, the unique properties of the C-F bond—its high strength, low polarizability, and modest steric footprint—contribute to materials with enhanced thermal and chemical stability, lower viscosity, and optimized optical properties.[3]

1,4-Diethoxy-2-fluorobenzene serves as an ideal starting block for such molecules. The para-diethoxy substitution pattern establishes the linear core essential for mesophase formation, while the ortho-fluorine atom provides the critical lateral dipole. This guide details the synthetic pathways to access this valuable intermediate and leverage it for the creation of next-generation liquid crystal materials.

Physicochemical Properties & Specifications

Precise characterization of the intermediate is crucial for reproducible downstream synthesis. The properties of 1,4-Diethoxy-2-fluorobenzene are summarized below.

| Property | Value | Comments |

| IUPAC Name | 1,4-Diethoxy-2-fluorobenzene | - |

| CAS Number | N/A | A specific CAS number is not publicly indexed. |

| Molecular Formula | C₁₀H₁₃FO₂ | - |

| Molecular Weight | 184.21 g/mol | Calculated. |

| Appearance | Colorless to pale yellow oil/liquid | Expected at room temperature. |

| Boiling Point | ~240-250 °C (estimated) | Estimated based on the boiling point of 1,4-diethoxybenzene (246 °C)[4] and 2-chloro-1,4-diethoxybenzene (~255-257 °C at 760 Torr, extrapolated from 128-129 °C at 9 Torr[5]). |

| Density | ~1.1 g/cm³ (estimated) | Estimated based on analogs. |

| Solubility | Soluble in common organic solvents (DCM, THF, Acetone, Acetonitrile). Insoluble in water.[6] | Based on the parent compound 1,4-diethoxybenzene. |

Synthesis of the Intermediate: 1,4-Diethoxy-2-fluorobenzene

The synthesis is a two-step process starting from commercially available hydroquinone. The first step is a classical Williamson ether synthesis to produce the precursor 1,4-diethoxybenzene, followed by a regioselective electrophilic fluorination.

Diagram: Synthetic Pathway to the Intermediate

Caption: Two-step synthesis of 1,4-Diethoxy-2-fluorobenzene from hydroquinone.

Protocol 3.1: Synthesis of 1,4-Diethoxybenzene (Precursor)

Causality: This protocol utilizes the Williamson ether synthesis. Hydroquinone is deprotonated by a mild base (potassium carbonate) to form a diphenoxide, which then acts as a nucleophile, attacking the electrophilic ethyl group of bromoethane via an Sₙ2 reaction.[6] Acetone is an excellent polar aprotic solvent for this transformation.

-

Materials & Equipment:

-

Hydroquinone (1.0 eq)

-

Bromoethane (2.5 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Anhydrous Acetone

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

-

Procedure:

-

To a round-bottom flask, add hydroquinone (1.0 eq), anhydrous K₂CO₃ (3.0 eq), and anhydrous acetone to make a 0.5 M solution.

-

Begin vigorous stirring to create a fine suspension.

-

Slowly add bromoethane (2.5 eq) to the suspension.

-

Heat the mixture to reflux and maintain for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with additional acetone.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude solid/oil in dichloromethane (DCM) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M NaOH (2x) to remove any unreacted hydroquinone, followed by water (1x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield 1,4-diethoxybenzene as a white crystalline solid.[4] Purity can be assessed by ¹H NMR and GC-MS. The product can be used in the next step without further purification if purity is >98%.

-

Protocol 3.2: Electrophilic Fluorination to 1,4-Diethoxy-2-fluorobenzene

Causality: The ethoxy groups are strong activating, ortho-, para-directors for electrophilic aromatic substitution. Since the para positions are blocked, the electrophile (F⁺) is directed to one of the ortho positions. Selectfluor® (F-TEDA-BF₄) is a widely used, safe, and effective electrophilic fluorinating agent.[7][8] The reaction proceeds via a Single Electron Transfer (SET) mechanism.[9] Acetonitrile is the solvent of choice as it effectively solubilizes both the substrate and the fluorinating agent.

-

Materials & Equipment:

-

1,4-Diethoxybenzene (1.0 eq)

-

Selectfluor® (1.1 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Nitrogen or Argon inert atmosphere setup

-

Schlenk flask with magnetic stirrer

-

Silica gel for column chromatography

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 1,4-diethoxybenzene (1.0 eq) in anhydrous acetonitrile to make a 0.2 M solution.

-

In a separate flask, dissolve Selectfluor® (1.1 eq) in anhydrous acetonitrile.

-

Slowly add the Selectfluor® solution to the stirred solution of 1,4-diethoxybenzene at room temperature over 30 minutes.

-

Stir the reaction at room temperature for 8-12 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product is a mixture of the desired product and unreacted starting material. Purify via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate pure 1,4-Diethoxy-2-fluorobenzene.

-

Application: Synthesis of a Representative Liquid Crystal

This section demonstrates how 1,4-Diethoxy-2-fluorobenzene is incorporated into a final liquid crystal structure. The target molecule is a classic calamitic structure featuring a phenyl-cyclohexyl core. The synthesis involves a key ortho-lithiation step followed by addition to a cyclohexanone derivative.

Diagram: Liquid Crystal Synthesis Workflow

Caption: Workflow for synthesizing a liquid crystal from the fluorinated intermediate.

Protocol 4.1: Synthesis of 4-(2,5-Diethoxy-4-fluorophenyl)-1-propylcyclohexan-1-ol

Causality: The fluorine and one of the ethoxy groups act as directing metalation groups (DMGs), facilitating regioselective deprotonation at the C3 position (ortho to both) by a strong base like n-butyllithium (n-BuLi).[10] The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of 4-propylcyclohexanone.

-

Materials & Equipment:

-

1,4-Diethoxy-2-fluorobenzene (1.0 eq)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 eq)

-

4-Propylcyclohexanone (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere setup with Schlenk flasks and syringes

-

Low-temperature bath (dry ice/acetone)

-

-

Procedure:

-

Set up a flame-dried Schlenk flask under an inert atmosphere. Add anhydrous THF and cool to -78 °C.

-

Add 1,4-Diethoxy-2-fluorobenzene (1.0 eq) to the cold THF.

-

Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete lithiation.[11]

-

In a separate flask, dissolve 4-propylcyclohexanone (1.2 eq) in anhydrous THF.

-

Add the ketone solution dropwise to the aryllithium solution at -78 °C.

-

Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

The crude tertiary alcohol can be purified by column chromatography (hexane/ethyl acetate) if necessary, but is often carried to the next step directly.

-

Subsequent steps, including acid-catalyzed dehydration and catalytic hydrogenation to yield the final liquid crystal product, would follow standard, well-documented organic synthesis procedures.

Characterization & Quality Control

Purity and structural integrity are paramount. A suite of analytical techniques should be employed to validate both the intermediate and the final product.

| Technique | Purpose | Expected Observations for 1,4-Diethoxy-2-fluorobenzene |

| ¹H NMR | Structural confirmation and purity | Complex aromatic signals due to F-H coupling; characteristic triplets and quartets for the ethoxy groups. |

| ¹³C NMR | Structural confirmation | Aromatic signals will show C-F coupling (large ¹JCF, smaller ²JCF and ³JCF). |

| ¹⁹F NMR | Confirmation of fluorination | A single resonance, likely a multiplet due to coupling with aromatic protons. |

| GC-MS | Purity assessment and molecular weight confirmation | A single major peak in the gas chromatogram with a mass spectrum showing the parent molecular ion (m/z = 184.21). |

| HPLC | High-resolution purity assessment | A single, sharp peak under appropriate column and mobile phase conditions, allowing for precise quantification of purity (>99.5% is often required for LC applications). |

Safety & Handling Protocols

Researchers must adhere to strict safety protocols when handling the reagents and products described.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All manipulations, especially those involving solvents, n-BuLi, and bromoethane, should be performed inside a certified chemical fume hood.

-

Reagent Handling:

-

n-Butyllithium (n-BuLi): Extremely pyrophoric. Must be handled under a strict inert atmosphere (Argon or Nitrogen) using syringe techniques. Any exposure to air or moisture will cause it to ignite.

-

Bromoethane: Volatile and a suspected carcinogen. Handle only in a fume hood.

-

Selectfluor®: A strong oxidizing agent. Do not mix with combustible materials.

-

-

Storage: Store all reagents and intermediates in tightly sealed containers in a cool, dry, well-ventilated area away from incompatible materials. 1,4-Diethoxybenzene should be stored at room temperature, sealed from moisture.[4]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Quench reactive reagents like n-BuLi carefully before disposal.

References

-

1,4-Diethoxybenzene | CAS#:122-95-2. Chemsrc. [Link]

-

1,4-Diethoxybenzene | C10H14O2 | CID 67150. PubChem, National Center for Biotechnology Information. [Link]

-

Selectfluor, 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic-Chemistry.org. [Link]

-

Chemical Properties of Benzene, 1,4-diethoxy- (CAS 122-95-2). Cheméo. [Link]

-

CID 161487002 | C20H28O4. PubChem, National Center for Biotechnology Information. [Link]

-

Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. Materials Advances, Royal Society of Chemistry. [Link]

- US Patent 4766243A: Electrophilic fluorination of aromatic compounds.

-

Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Arkat USA. [Link]

-

The role of negative dielectric anisotropy liquid crystalline materials in LCD's. Shodhganga, INFLIBNET Centre. [Link]

-

A novel electrophilic fluorination of activated aromatic rings using acetyl hypofluorite, suitable also for introducing fluorine-18 into benzene. The Journal of Organic Chemistry, ACS Publications. [Link]

-

High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, MDPI. [Link]

-

Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. ResearchGate. [Link]

-

Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts, MDPI. [Link]

-

Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. ARKIVOC. [Link]

-

Novel liquid-crystal materials with negative dielectric anisotropy for TV application. ResearchGate. [Link]

-

Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature. ResearchGate. [Link]

-

Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives. Molbank, MDPI. [Link]

-

General forms of activation of Selectfluor. ResearchGate. [Link]

-

Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Publishing. [Link]

-

Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. Molecules, PMC, NIH. [Link]

-

Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Semantic Scholar. [Link]

-

High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals, MDPI. [Link]

-

Preparation of 1,4-dimethoxybenzene. PrepChem.com. [Link]

-

Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine. ResearchGate. [Link]

-

Directed (ortho) Metallation. Lecture notes. [Link]

-

Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. ResearchGate. [Link]

-

The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B, PMC, NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,4-Diethoxybenzene CAS#: 122-95-2 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. guidechem.com [guidechem.com]

- 7. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]

- 8. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | MDPI [mdpi.com]

- 9. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. uwindsor.ca [uwindsor.ca]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Scalable Synthesis of 2-Fluoro-1,4-diethoxybenzene

This Application Note provides a comprehensive technical guide for the scalable synthesis of 2-fluoro-1,4-diethoxybenzene , a critical intermediate in the development of liquid crystals and fluorinated pharmaceutical active ingredients (APIs).

Executive Summary

The introduction of a fluorine atom into electron-rich aromatic systems significantly alters their physicochemical properties—enhancing metabolic stability in drugs and tuning dielectric anisotropy in liquid crystals.[1] This guide details two distinct synthetic pathways for 2-fluoro-1,4-diethoxybenzene :

-

Route A (Primary Scalable Protocol): Williamson Ether Synthesis starting from 2-fluorohydroquinone.[1] This is the preferred route for multi-kilogram scale-up due to cost-efficiency and safety.[1]

-

Route B (Rapid Prototyping): Electrophilic Fluorination of 1,4-diethoxybenzene using Selectfluor™. This route is ideal for medicinal chemistry (gram-scale) where speed outweighs raw material cost.[1]

Retrosynthetic Analysis & Strategy

The target molecule, 2-fluoro-1,4-diethoxybenzene, can be disconnected at either the C–O bonds (alkylation) or the C–F bond (fluorination).

Strategic Decision Matrix

| Feature | Route A: Alkylation (Recommended) | Route B: Electrophilic Fluorination |

| Starting Material | 2-Fluorohydroquinone (CAS 394-25-2) | 1,4-Diethoxybenzene (CAS 122-95-2) |

| Key Reagent | Diethyl Sulfate or Ethyl Bromide | Selectfluor™ (F-TEDA-BF4) |

| Atom Economy | High | Low (High MW waste from Selectfluor) |

| Cost/kg | Low ($) | High ( |

| Scalability | Excellent (Standard Unit Ops) | Moderate (Solvent/Reagent volume) |

| Safety Profile | Manageable (Alkylating agents) | Good (Selectfluor is stable), but costly |

Visual Pathway (Graphviz)

Caption: Retrosynthetic disconnection showing the scalable alkylation route (Green) versus the direct fluorination route (Red).

Detailed Protocol: Route A (Scalable Alkylation)

Objective: Synthesis of 1.0 kg of 2-fluoro-1,4-diethoxybenzene.

Mechanism: Double Williamson Ether Synthesis (

Materials & Equipment

-

Reactor: 20 L Glass-Lined Reactor with overhead stirring (mechanical), reflux condenser, and temperature probe.

-

Reagents:

-

2-Fluorohydroquinone (1.0 eq, 128.1 g/mol )

-

Ethyl Bromide (2.5 eq, 108.97 g/mol ) (Note: Diethyl sulfate is a cheaper alternative but requires stricter toxicity controls).

-

Potassium Carbonate (

), anhydrous, milled (3.0 eq). -

Potassium Iodide (KI), catalytic (0.1 eq) to accelerate the reaction via Finkelstein mechanism.

-

-

Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics, but harder workup).[1] This protocol uses Acetone for ease of drying.[1]

Step-by-Step Procedure

-

Charging: Purge reactor with Nitrogen (

). Charge Acetone (10 L) and 2-Fluorohydroquinone (1.0 kg, 7.8 mol) .[1] Stir until dissolved. -

Base Addition: Add Potassium Carbonate (3.23 kg, 23.4 mol) and KI (130 g) . The mixture will form a slurry.[1]

-

Alkylation:

-

Heat the slurry to a gentle reflux (

). -

Add Ethyl Bromide (2.12 kg, 1.45 L, 19.5 mol) dropwise via an addition funnel over 2 hours. Caution: EtBr is volatile (BP 38°C); ensure efficient condensation.[1]

-

Maintain reflux for 12–16 hours.[1] Monitor by TLC (Hexane:EtOAc 9:1) or HPLC until starting material is <0.5%.[1]

-

-

Workup:

-

Cool reaction mixture to room temperature.

-

Filter off inorganic salts (

).[1] Wash the filter cake with Acetone (2 L). -

Concentrate the combined filtrate under reduced pressure to remove Acetone/EtBr.[1] A crude oil/solid residue remains.[1]

-

Partition: Dissolve residue in Ethyl Acetate (5 L) and wash with 1M NaOH (2 x 2 L) to remove any unreacted phenolic species.[1] Wash with Brine (2 L) .

-

Dry organic phase over

, filter, and concentrate.

-

-

Purification (Crystallization):

Expected Yield & Specs

-

Theoretical Yield: ~1.43 kg

-

Target Yield: >85% (>1.2 kg)

-

Purity: >98% (HPLC, area %)

Protocol: Route B (Direct Fluorination)

Context: Use this for rapid delivery of small batches (<50 g) where 2-fluorohydroquinone is unavailable.[1]

Methodology

-

Dissolve 1,4-Diethoxybenzene (10 g, 60 mmol) in Acetonitrile (100 mL) .

-

Add Selectfluor™ (1.1 eq, 23.4 g) in one portion at

. -

Allow to warm to room temperature and stir for 12 hours. The reaction turns from colorless to pale yellow.[1]

-

Workup: Quench with water. Extract with Dichloromethane (DCM).[1]

-

Purification: The product must be separated from the 2,5-difluoro byproduct and unreacted material via Column Chromatography (Silica Gel, 0-5% EtOAc in Hexanes).

-

Note: Regioselectivity is generally good due to the symmetric nature of the starting material, but over-fluorination is a risk.

-

Analytical Characterization

Confirm structure using NMR. The Fluorine atom introduces distinctive splitting patterns (

| Nucleus | Signal | Multiplicity | Assignment |

| 1H NMR | Triplet | ||

| Quartet | |||

| Multiplet | Ar-H (H5, H6) | ||

| dd ( | Ar-H (H3, ortho to F) | ||

| 19F NMR | Multiplet | Ar-F |

Note: The proton at position 3 (between Ethoxy and Fluorine) will show a strong coupling constant to the Fluorine atom (~10-12 Hz).

Safety & Compliance (EHS)[1]

-

Ethyl Bromide/Diethyl Sulfate: Potent alkylating agents.[1] Suspected carcinogens.[1] Use in a closed system or well-ventilated fume hood.[1] Wear butyl rubber gloves.[1]

-

Selectfluor: Oxidizer.[1][2] Avoid contact with reducing agents.[1]

-

Solvents: Acetone and Ethyl Acetate are flammable.[1] Ground all equipment to prevent static discharge.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Route A) | EtBr evaporation | Ensure condenser coolant is <5°C. Add 0.5 eq extra EtBr. |

| Mono-alkylation observed | Base insolubility | Increase stirring speed; ensure K2CO3 is finely milled. Add more KI. |

| Over-fluorination (Route B) | Excess Selectfluor | Strictly control stoichiometry (1.05 eq max). Monitor by GC-MS.[1][] |

| Colored Impurities | Oxidation of phenols | Perform reaction under strict N2 atmosphere.[1] Add sodium dithionite in workup.[1] |

References

-

Williamson Ether Synthesis Scale-Up

-

Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 .[1] (Standard protocols for phenolic alkylation).

-

-

Selectfluor Chemistry

-

Hydroquinone Alkylation

Sources

Technical Support Center: Synthesis of 1,4-Diethoxy-2-fluorobenzene

Core Directive: The "Why" Behind the Yield

As a Senior Application Scientist, I often see researchers struggle with fluorinated hydroquinone ethers not because the chemistry is complex, but because it is sensitive. The fluorine atom at the 2-position of the hydroquinone core exerts a strong inductive electron-withdrawing effect (-I), making the hydroxyl protons more acidic (

To maximize yield, you must shift your strategy from "forcing" the reaction to "facilitating" it. The two primary yield-killers in this synthesis are oxidative degradation of the starting material (2-fluorohydroquinone) and incomplete dialkylation (stalling at the mono-ether stage).

This guide prioritizes the Williamson Ether Synthesis route (Alkylation of 2-fluorohydroquinone) as it offers the highest regioselectivity and scalability compared to direct fluorination of 1,4-diethoxybenzene.

Technical Troubleshooting Guide

Category A: Reaction Setup & Stoichiometry (Williamson Route)

Issue: "My reaction mixture turns black/dark brown immediately, and the yield is <40%." Diagnosis: Oxidative Quinone Formation. Hydroquinones are redox-active. In the presence of base and trace oxygen, 2-fluorohydroquinone rapidly oxidizes to 2-fluoro-1,4-benzoquinone (a black/brown species), which polymerizes or decomposes, killing your yield.

Protocol Solution:

-

The "Inert Blanket" Rule: Never add base to the hydroquinone without a rigorous inert atmosphere. Spurge your solvent (DMF or Acetonitrile) with Nitrogen or Argon for 15 minutes before adding reagents.

-

Reducing Agent Additive: Add 0.5 - 1.0 mol% Sodium Dithionite (

) or Sodium Bisulfite to the reaction mixture. This acts as an in-situ scavenger, reducing any transient quinone back to the hydroquinone, preserving your starting material for alkylation.

Issue: "I see a persistent spot on TLC/HPLC corresponding to the mono-alkylated intermediate." Diagnosis: Nucleophilicity Suppression & Salt Encapsulation. The fluorine atom stabilizes the phenoxide, making it a "lazier" nucleophile. Furthermore, potassium salts can clump in aprotic solvents, trapping the active base.

Protocol Solution:

-

Switch Bases: If using

, switch to Cesium Carbonate ( -

Phase Transfer Catalysis (PTC): If cost prohibits Cesium, add 5-10 mol% Tetrabutylammonium Iodide (TBAI) or 18-Crown-6 . This shuttles the carbonate anion into the organic phase, accelerating the reaction rate by 2-3x.

-

Stoichiometry Adjustment: Use 2.5 to 3.0 equivalents of the alkylating agent (Ethyl Bromide or Diethyl Sulfate). The second alkylation is sterically and electronically slower than the first; excess reagent drives this to completion.

Category B: Reagent Selection & Solvent Effects[1]

Table 1: Solvent and Base Performance Matrix

| Solvent | Base | Additive | Exp.[1] Yield | Notes |

| DMF | None | 55-65% | Standard. Prone to incomplete reaction. Hard to remove DMF. | |

| Acetone | TBAI (Cat.) | 70-75% | Good for small scale. Slower kinetics (lower temp). | |

| Acetonitrile | None | 88-92% | Recommended. Best balance of solubility and reactivity. | |

| Water/Toluene | NaOH (50%) | TBAB (PTC) | 60-70% | "Green" option. High risk of hydrolysis if temp is too high. |

Issue: "Can I use Diethyl Sulfate instead of Ethyl Iodide?" Answer: Yes, but with caveats.

-

Pros: Diethyl sulfate (

) is cheaper and reacts faster at lower temperatures. -

Cons: It is highly toxic. More importantly, only one ethyl group is typically transferred efficiently under mild conditions. To utilize both, you must raise the temperature (>110°C), which risks degradation.

-

Recommendation: For high-value pharma intermediates, use Ethyl Iodide (

) or Ethyl Bromide (

Category C: Work-up & Purification[3][4][5]

Issue: "The product is an oil that won't crystallize, or it contains yellow impurities." Diagnosis: Residual Quinones or Mono-ethers.

Protocol Solution:

-

The "Caustic Wash": After the reaction, partition between Ethyl Acetate and Water. Wash the organic layer twice with 1M NaOH . This deprotonates and extracts any unreacted starting material or mono-alkylated phenol (which are acidic), leaving the neutral di-alkylated product in the organic layer.

-

Silica Filtration: If the oil is colored, pass it through a short pad of silica gel eluting with 5% EtOAc/Hexanes. The non-polar 1,4-diethoxy-2-fluorobenzene moves at the solvent front, while polar quinones and mono-ethers stick to the silica.

Visualizing the Optimized Workflow

The following diagram illustrates the decision logic for the synthesis, incorporating the "Cesium Effect" and oxidative protection.

Caption: Optimized decision tree for the alkylation of 2-fluorohydroquinone, highlighting critical oxidation prevention and purification steps.

Frequently Asked Questions (FAQs)

Q1: Why not just fluorinate 1,4-diethoxybenzene directly using Selectfluor?

A: You can, but yield and selectivity are inferior. Direct fluorination is an Electrophilic Aromatic Substitution (

Q2: My product has a strong "anise" smell. Is this normal? A: Yes. Diethoxybenzenes (like their dimethoxy analogs) often have sweet, anise-like odors. However, a sharp, acrid smell indicates residual Ethyl Iodide or solvent. Ensure thorough drying under high vacuum.

Q3: Can I use sodium hydride (NaH) as a base?

A: NaH is risky. While it is a strong base, the hydrogen gas evolution can create foam, and the highly basic environment often accelerates the oxidative decomposition of the electron-rich aromatic ring before alkylation can occur. Carbonate bases (

References

- Context: Establishes the baseline Williamson ether synthesis protocols and Phase Transfer Catalysis (PTC) methods for diethoxybenzenes.

-

Organic Syntheses. (1933). Fluorobenzene. Organic Syntheses, Coll. Vol. 2, p.295. Retrieved February 5, 2026, from [Link]

- Context: Provides foundational knowledge on the stability and handling of fluorinated arom

-

University College Cork. (2015). Synthesis of fluorinated oxygen- and sulfur-containing heteroaromatics. Retrieved February 5, 2026, from [Link]

- Context: details the use of Selectfluor and Schiemann reactions for introducing fluorine into oxygenated arom

-

Arkivoc. (2005).[2] Synthesis and some properties of three stereoisomers of 1,4-diethoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzene. Retrieved February 5, 2026, from [Link]

- Context: Validates the alkylation of hydroquinone derivatives using diethyl sulfate and the subsequent stability of the diethoxy-benzene core.

Sources

Technical Support Center: Fluorobenzene Etherification Purification

Topic: Separation of Mono-ethoxy vs. Di-ethoxy Fluorobenzene Byproducts Ticket ID: CHEM-SEP-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering this separation challenge during the nucleophilic aromatic substitution (SNAr) of difluorobenzene with an ethoxide source. The reaction typically proceeds as follows:

-

Start: Difluorobenzene (e.g., 1,4-difluorobenzene).

-

Target: Mono-ethoxy fluorobenzene (Intermediate).

-

Over-reaction Byproduct: Di-ethoxy benzene (Impurity).

Because the ethoxide group is electron-donating, it actually deactivates the ring toward further nucleophilic attack relative to the starting material (unlike electrophilic substitution). However, high temperatures or excess alkoxide can force the second substitution.

This guide provides a modular approach to separating these species based on their distinct physicochemical properties.

Module 1: Diagnostic Profiling

Before attempting separation, confirm your mixture composition.

Physicochemical Property Matrix

The large difference in boiling points and melting points is your primary lever for separation.

| Property | Target: 1-Ethoxy-4-fluorobenzene (Mono) | Byproduct: 1,4-Diethoxybenzene (Di) | Separation Lever |

| Boiling Point (atm) | ~172°C | ~246°C | Vacuum Distillation (High Efficiency) |

| Melting Point | < 0°C (Liquid) | 69–72°C (Solid) | Crystallization (High Efficiency) |

| Polarity (TLC) | Moderate (Fluoro group is polar) | Low (Symmetric bis-ether) | Silica Chromatography |

| Solubility | Soluble in Hexane/EtOAc | Soluble in warm EtOH; Insoluble in cold | Recrystallization |

> Note: Data above focuses on the para -isomer (1,4-substitution), the most common scaffold in drug development. If working with ortho (1,2-substitution), the "Di" byproduct melts lower (~43°C) but the boiling point gap remains exploitable (~170°C vs 220°C).

Analytical Checkpoints

-

TLC (Thin Layer Chromatography):

-

Mobile Phase: 9:1 Hexane:Ethyl Acetate.

-

Visualization: UV (254 nm).

-

Rf Trend: The Di-ethoxy impurity is generally less polar and more lipophilic; it will travel higher (larger Rf) than the Mono-ethoxy target.

-

-

GC-MS:

-

Look for the molecular ion peak.

-

Mono: M+ (MW ~140)

-

Di: M+ (MW ~166)

-

Module 2: Primary Separation Protocols

Method A: Vacuum Distillation (Recommended for Liquid Mixtures)

Best for: Large scale (>10g) mixtures where the byproduct is <20%.

The Logic: The ~74°C boiling point difference at atmospheric pressure translates to a distinct separation under vacuum.

-

Setup: Short-path distillation head with a Vigreux column (optional but recommended for purity >98%).

-

Vacuum: Apply high vacuum (< 5 mmHg).

-

Fraction Collection:

-

Fraction 1 (Fore-run): Residual solvent and unreacted Difluorobenzene.

-

Fraction 2 (Target): Mono-ethoxy fluorobenzene . Collects at significantly lower temp (e.g., ~60-70°C at 5 mmHg).

-

Residue (Pot): The Di-ethoxy benzene will remain in the flask. Do not push the heat to distill this over.

-